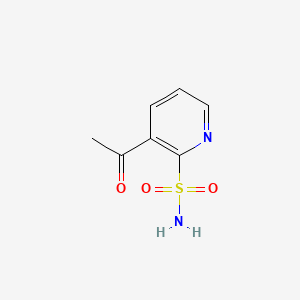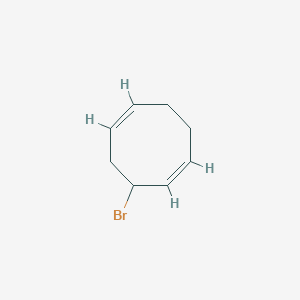
3-Bromo-1,5-cyclooctadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,5-cyclooctadiene is an organic compound with the chemical formula C₈H₁₁Br. It is a brominated derivative of 1,5-cyclooctadiene, characterized by the presence of a bromine atom attached to the third carbon of the cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Reduction Reactions: The bromine atom can be reduced to form 1,5-cyclooctadiene.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Cycloaddition Reagents: Dienes or dienophiles for Diels-Alder reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Various substituted cyclooctadienes.
Cycloaddition Products: Larger cyclic compounds.
Reduction Products: 1,5-cyclooctadiene.
Applications De Recherche Scientifique
3-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,5-cyclooctadiene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, its ability to participate in cycloaddition reactions makes it a valuable intermediate in the synthesis of complex ring systems .
Comparaison Avec Des Composés Similaires
1,5-Cyclooctadiene: The parent compound without the bromine atom.
6-Bromo-1,4-cyclooctadiene: Another brominated derivative with the bromine atom at a different position.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
Uniqueness: 3-Bromo-1,5-cyclooctadiene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the third position allows for selective functionalization and the formation of diverse derivatives.
Propriétés
Formule moléculaire |
C8H11Br |
|---|---|
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
(1Z,5Z)-3-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2/b4-2-,7-5- |
Clé InChI |
XQQKELZZZRWNHG-ILNZVKDWSA-N |
SMILES isomérique |
C/1C/C=C\C(C/C=C1)Br |
SMILES canonique |
C1CC=CC(CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
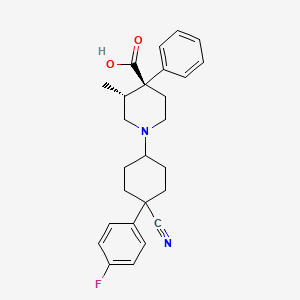


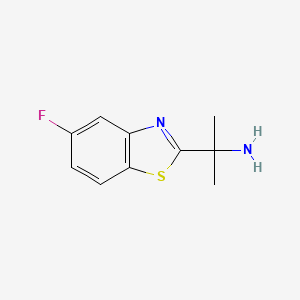


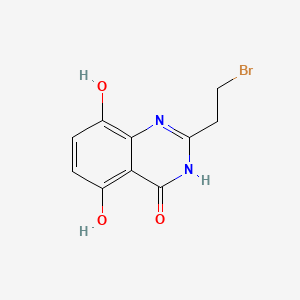



![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

